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Compound of Interest

Compound Name: 3-Phenoxytoluene

Cat. No.: B042325

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3-phenoxytoluene
against its structural isomers and a related compound, diphenyl ether. By presenting
experimental data from various databases, this document serves as a valuable resource for the
identification and characterization of these compounds. Detailed experimental protocols are
provided to support the reproducibility of the cited data.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for cross-referencing spectral data of a
compound of interest with public databases and performing a comparative analysis.
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Caption: Workflow for spectral data analysis and comparison.

Data Presentation

The following tables summarize the key spectral data for 3-phenoxytoluene and its
comparators.

Mass Spectrometry (MS) Data
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Compound

Molecular Weight

Major m/z Peaks

184, 169, 141, 115, 91, 77, 65,

3-Phenoxytoluene 184.23

51[1][2]

184, 169, 141, 115, 91, 77, 65,
2-Phenoxytoluene 184.23 51

184, 169, 141, 115, 91, 77, 65,
4-Phenoxytoluene 184.23

51[3]
Diphenyl Ether 170.21 170, 141, 115, 77, 65, 51[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

IH NMR Chemical Shifts (8, ppm) in CDCls

Compound

Aromatic Protons

Methyl Protons

3-Phenoxytoluene

6.80 - 7.40 (m, 9H)

2.35 (s, 3H)[6]

2-Phenoxytoluene

6.85 - 7.45 (m, 9H)

2.25 (s, 3H)

4-Phenoxytoluene

6.85 - 7.35 (m, 9H)

2.30 (s, 3H)[3]

Diphenyl Ether

7.04 (m, 4H), 7.09 (m, 2H),
7.36 (m, 4H)[7]

13C NMR Chemical Shifts (8, ppm) in CDCls
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Compound

Aromatic Carbons

Methyl Carbon

3-Phenoxytoluene

116.3, 118.9, 120.5, 123.3,
129.7, 129.8, 139.9, 157.2,
157.5

21.4[6]

2-Phenoxytoluene

117.8,120.9, 123.1, 125.7,
126.9, 129.6, 131.2, 155.4,
157.6

16.2

4-Phenoxytoluene

118.6, 120.0, 122.8, 129.7,
130.2, 133.1, 154.9, 157.9

20.7[3]

Diphenyl Ether

119.0 (4C), 126.4 (2C), 131.7
(4C), 160.6 (2C)[7]

Infrared (IR) Spectroscopy Data

Compound

Key IR Absorptions (cm~?)

Functional Group

3-Phenoxytoluene

3060-3030, 1580, 1480, 1240,
1160

C-H (aromatic), C=C
(aromatic), C-O-C (ether)

2-Phenoxytoluene

3060-3030, 1585, 1490, 1245,
1165

C-H (aromatic), C=C
(aromatic), C-O-C (ether)

4-Phenoxytoluene

3050-3020, 1590, 1495, 1250,
1170

C-H (aromatic), C=C
(aromatic), C-O-C (ether)

Diphenyl Ether

3060-3040, 1590, 1490, 1240,
1170[8]

C-H (aromatic), C=C
(aromatic), C-O-C (ether)[9]
[10]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data

presented above. Specific parameters may vary depending on the instrumentation used.

Mass Spectrometry (MS)
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically
used for the analysis of volatile and semi-volatile organic compounds like phenoxytoluenes.

Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as
dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

lonization Method: Electron lonization (El) is a common method for generating ions from
organic molecules. In this process, the sample is bombarded with a high-energy electron
beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion
(M*).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion at a specific m/z value,
generating a mass spectrum that shows the relative intensity of the molecular ion and
various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire

1H and 13C NMR spectra.

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent
(e.g., chloroform-d, CDCIs) in an NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

'H NMR Spectroscopy: The sample is placed in a strong magnetic field and irradiated with
radiofrequency pulses. The protons in the molecule absorb energy at specific frequencies
depending on their chemical environment. The resulting signals are recorded, and a Fourier
transform is applied to generate the *H NMR spectrum. Key parameters to consider are the
number of signals, their chemical shifts (8) in parts per million (ppm), their integration
(relative number of protons), and their splitting patterns (multiplicity).

13C NMR Spectroscopy: Similar to *H NMR, but the radiofrequency pulses are tuned to excite
the 13C nuclei. Proton decoupling is typically used to simplify the spectrum, resulting in a
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single peak for each unique carbon atom. The chemical shift of each carbon provides
information about its electronic environment.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument
for acquiring IR spectra.

Sample Preparation: For liquid samples like 3-phenoxytoluene, a thin film can be prepared
by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Solid samples can
be analyzed as a KBr pellet or as a mull in an oil like Nujol.

Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers
(typically 4000 to 400 cm~1). The detector measures the amount of light that passes through
the sample. The resulting interferogram is converted into an IR spectrum using a Fourier
transform. The spectrum shows the percentage of transmittance or absorbance at each
wavenumber.

Spectral Interpretation: The absorption bands in the IR spectrum correspond to the
vibrational frequencies of specific functional groups within the molecule. For
phenoxytoluenes and diphenyl ether, characteristic peaks for aromatic C-H stretching,
aromatic C=C bending, and the C-O-C ether stretch are of primary interest.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Data of 3-Phenoxytoluene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042325#cross-referencing-spectral-data-of-3-
phenoxytoluene-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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